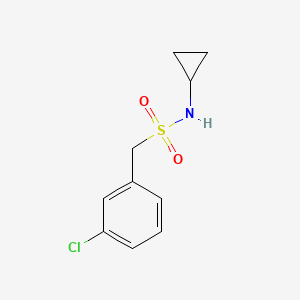
5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BMMD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. BMMD is a thiazolidinedione derivative that has been synthesized and studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
BMMD has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BMMD has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In drug discovery, BMMD has been used as a scaffold for the development of novel drugs targeting various diseases. In material science, BMMD has been studied for its potential applications in organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of BMMD is not fully understood, but it is believed to act through multiple pathways. BMMD has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BMMD has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. Additionally, BMMD has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling.
Biochemical and Physiological Effects
BMMD has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMMD inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). BMMD has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In vivo studies have shown that BMMD improves insulin sensitivity and glucose tolerance in diabetic animals. BMMD has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMMD has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. BMMD is also stable under various conditions and can be stored for long periods of time. However, BMMD has some limitations for lab experiments. It is a relatively new compound, and its biological and pharmacological properties are not fully understood. BMMD also has limited solubility in aqueous solutions, which can make it challenging to use in certain assays.
Orientations Futures
There are several future directions for BMMD research. One direction is to further elucidate the mechanism of action of BMMD and its potential targets. Another direction is to develop BMMD-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, BMMD can be used as a scaffold for the development of novel materials with unique properties, such as organic electronics and optoelectronics. Overall, BMMD has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Propriétés
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c1-22-13-5-3-2-4-12(13)19-17(20)16(25-18(19)21)9-11-6-7-14-15(8-11)24-10-23-14/h2-9H,10H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWENRWYVKJMP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



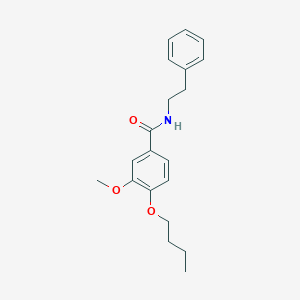
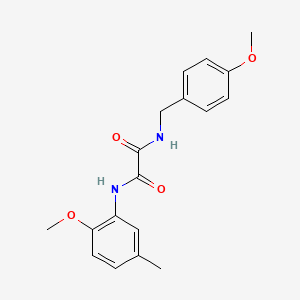
![4-{[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-furoate](/img/structure/B4643701.png)
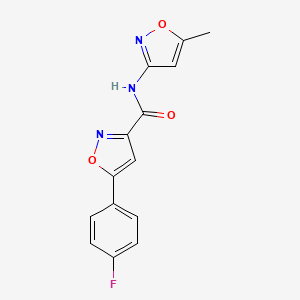
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4643712.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4643726.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4643740.png)
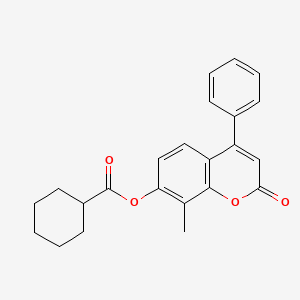

![N-[4-(aminosulfonyl)benzyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4643760.png)

![N-[2-phenyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4643777.png)
